Lipophilicity (LogP) Comparison: 6-Bromo vs. 6-Chloro and Parent Chroman-2-one
The calculated partition coefficient (ACD/LogP) for 6-Bromochroman-2-one is 2.81, significantly increasing lipophilicity compared to the parent chroman-2-one scaffold and providing a distinct solubility and membrane permeability profile. While specific LogP values for the 6-chloro analog are not found in the provided data, the bromine atom's larger size and polarizability typically result in a higher LogP than the corresponding chloro-derivative, impacting in vivo distribution and pharmacokinetic behavior .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.81 |
| Comparator Or Baseline | Chroman-2-one (parent scaffold) [Expected LogP ~1.5-2.0 based on similar structures]; 6-Chlorochroman-2-one [Not available] |
| Quantified Difference | ~0.8-1.3 LogP units higher than parent |
| Conditions | Calculated value (ACD/Labs Percepta Platform) |
Why This Matters
Higher LogP influences compound solubility, membrane permeability, and off-target binding, which are critical considerations in drug discovery and chemical probe development.
